美贝罗林

描述

Mebhydrolin is a pharmaceutical agent primarily used as an antihistamine and antiemetic . It has witnessed steady growth in the market due to its effectiveness in managing symptoms with minimal side effects. The drug is commonly prescribed for conditions related to allergies, respiratory issues, and nausea/vomiting disorders. Its popularity stems from its ability to provide relief while maintaining patient safety .

科学研究应用

Treatment of Type 2 Diabetes Mellitus (T2DM)

Mebhydrolin has been found to have a beneficial effect on glucose metabolism in T2DM mice . The compound functions as a selective antagonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays an important role in glucose metabolism .

Experimental Procedure and Results: Mebhydrolin was discovered as an FXR antagonist by screening against an FDA approved drug library through various assays such as surface plasmon resonance (SPR), microscale thermophoresis (MST), AlphaScreen, mammalian one-hybrid, and transactivation . The activity of Mebhydrolin in improving glucose homeostasis was evaluated in db/db and HFD/STZ-induced T2DM mice .

Mebhydrolin was found to ameliorate blood glucose homeostasis in T2DM mice by both suppressing hepatic gluconeogenesis via the FXR/miR-22-3p/PI3K/AKT/FoxO1 pathway and promoting glycogen synthesis through the FXR/miR-22-3p/PI3K/AKT/GSK3β pathway . Structurally, residues L291, M332, and Y373 of FXR were required for Mebhydrolin binding to FXR-LBD .

Determination in Tablets

Mebhydrolin is also used in tablets, and an accurate and sensitive HPLC method has been developed for its determination . The chromatography was performed on a reversed-phase C-18 column, using a mobile phase of acetonitrile: ammonia 25% (80:20) .

作用机制

Target of Action

Mebhydrolin is primarily targeted towards the Histamine H1 receptor . The H1 receptor is a histamine receptor belonging to the family of G protein-coupled receptors. This receptor is involved in the transmission of histaminergic signals, which play a crucial role in allergic reactions.

Mode of Action

As an antihistamine , Mebhydrolin functions by blocking the H1 receptor . This prevents histamine, a compound involved in local immune responses and regulating physiological function in the gut, from binding to its receptors and triggering allergic symptoms. Mebhydrolin also exhibits antimuscarinic and sedative properties .

Biochemical Pathways

Mebhydrolin is involved in the H1-antihistamine action pathway . By blocking the H1 receptor, it interferes with the agonist action of histamine, attenuating the inflammatory process and providing symptomatic relief from allergic symptoms .

In addition, Mebhydrolin has been found to ameliorate blood glucose homeostasis in type 2 diabetic mice by both suppressing hepatic gluconeogenesis via the FXR/miR-22-3p/PI3K/AKT/FoxO1 pathway and promoting glycogen synthesis through the FXR/miR-22-3p/PI3K/AKT/GSK3β pathway .

Pharmacokinetics

It’s known that mebhydrolin is administered orally .

Result of Action

The primary result of Mebhydrolin’s action is the relief of allergic symptoms caused by histamine release, including nasal allergies and allergic dermatosis . By blocking the H1 receptor, Mebhydrolin prevents histamine from binding to its receptors, thereby inhibiting the allergic response .

In the context of type 2 diabetes, Mebhydrolin has been shown to improve glucose homeostasis by suppressing hepatic gluconeogenesis and promoting glycogen synthesis .

属性

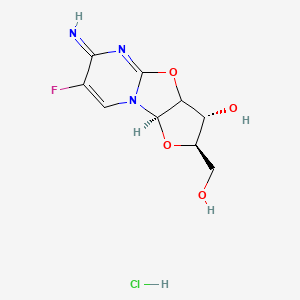

IUPAC Name |

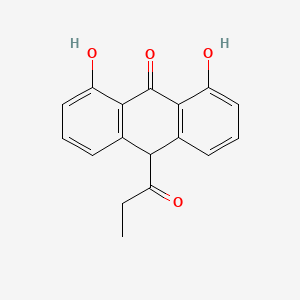

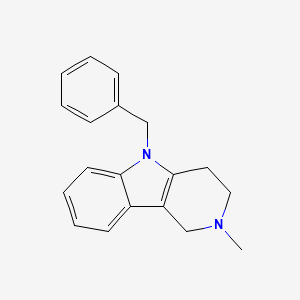

5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQIIPAOSKSOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048558 | |

| Record name | Mebhydrolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mebhydrolin | |

CAS RN |

524-81-2 | |

| Record name | Mebhydrolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebhydrolin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebhydrolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebhydrolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebhydrolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBHYDROLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SUK9B7XVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mebhydrolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Mebhydrolin and how does it work?

A1: Mebhydrolin, also known as Diazoline, is a first-generation H1-receptor antagonist, meaning it blocks the action of histamine, a chemical mediator involved in allergic reactions. [, , , ]. By binding to H1 receptors, Mebhydrolin prevents histamine from exerting its effects, such as itching, sneezing, and inflammation.

Q2: Does Mebhydrolin impact psychomotor performance?

A2: Research suggests that while Mebhydrolin may not significantly affect psychomotor performance when administered alone, it has the potential to enhance ethanol-induced performance deficits. [, , ]. This highlights the importance of studying drug interactions and their impact on cognitive and motor functions.

Q3: Are there any studies on Mebhydrolin's impact on specific conditions?

A3: Yes, studies have explored Mebhydrolin's efficacy in treating perennial allergic rhinitis. These studies indicate that Mebhydrolin effectively controls symptoms like sneezing, nasal blockage, and rhinorrhea, although its efficacy may vary among individuals. [].

Q4: What analytical methods are used to determine the concentration of Mebhydrolin?

A4: Several analytical methods have been developed for Mebhydrolin quantification. These include:

- Ultraviolet (UV) Spectrophotometry: This method utilizes the absorbance of UV light by Mebhydrolin at its maximum wavelength (λmax) of 287 nm. [, ]

- High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry: This method combines the separation capabilities of HPTLC with densitometric detection for quantifying Mebhydrolin in pharmaceutical formulations like tablets. [, ].

Q5: Have these analytical methods been validated?

A5: Yes, both the UV spectrophotometric and HPTLC densitometric methods have undergone validation procedures to ensure their accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). [, , ].

Q6: What are the stability characteristics of Mebhydrolin?

A6: Mebhydrolin's stability has been evaluated under various conditions, including acidic and alkaline hydrolysis, oxidation, dry heat, and UV treatment. Results indicate that the compound remains relatively stable under these conditions, and its degradation products do not interfere with its analytical detection. [].

Q7: Are there any known adverse effects associated with Mebhydrolin?

A7: While generally considered safe, Mebhydrolin has been associated with rare but potentially serious adverse effects such as agranulocytosis (a significant decrease in white blood cells), neutropenia (low neutrophil count), and liver dysfunction. [, , , ]. These findings highlight the importance of monitoring patients for hematological and hepatic abnormalities during Mebhydrolin therapy.

Q8: Does Mebhydrolin interact with other drugs?

A8: Research has shown that Mebhydrolin can interact with ethanol, potentially exacerbating ethanol's sedative effects. [, ]. This underscores the need for careful consideration of potential drug interactions and appropriate patient counseling.

Q9: Are there any ongoing research efforts focused on Mebhydrolin?

A9: Current research is exploring new applications for Mebhydrolin. For example, studies are investigating its potential as a treatment for Zika virus infection by targeting specific mechanisms involved in viral replication. []. This demonstrates the ongoing interest in exploring Mebhydrolin's therapeutic potential beyond its traditional use as an antihistamine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

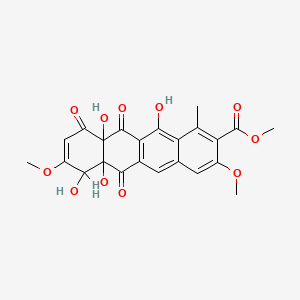

![7-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1201657.png)

![(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid](/img/structure/B1201658.png)

![(2S)-2-[[4-[2-(2,4-diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1201660.png)